molecular formula C13H12BrNO2 B4038935 N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide

N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide

Cat. No.: B4038935
M. Wt: 294.14 g/mol
InChI Key: CYRXKULFEDSGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a furan ring through a carboxamide linkage

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 2-bromo-4-methylphenylamine with 5-methylfuran-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products

    Substitution: Formation of N-(2-azido-4-methylphenyl)-5-methylfuran-2-carboxamide.

    Oxidation: Formation of N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxylic acid.

    Reduction: Formation of N-(2-bromo-4-methylphenyl)-5-methylfuran-2-amine.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming a stable complex with the active site, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)acetamide
  • N-(2-iodo-4-methylphenyl)-2-bromoacetamide
  • 2-bromo-4-methylacetanilide

Uniqueness

N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-8-3-5-11(10(14)7-8)15-13(16)12-6-4-9(2)17-12/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRXKULFEDSGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide
Reactant of Route 3
N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.